molecular formula C8H12ClN B106856 (-)-alpha-Methylbenzylamine, hydrochloride CAS No. 17279-30-0

(-)-alpha-Methylbenzylamine, hydrochloride

Cat. No.: B106856
CAS No.: 17279-30-0
M. Wt: 157.64 g/mol
InChI Key: YEHGSOZIZRABBU-FJXQXJEOSA-N
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Description

(-)-alpha-Methylbenzylamine, hydrochloride is a chiral amine compound widely used in organic synthesis and pharmaceutical applications. It is the hydrochloride salt form of (-)-alpha-Methylbenzylamine, which is known for its enantiomeric purity and ability to act as a chiral auxiliary in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-alpha-Methylbenzylamine, hydrochloride typically involves the reduction of the corresponding ketone, acetophenone, using a chiral reducing agent. One common method is the asymmetric reduction of acetophenone using a chiral catalyst such as ®- or (S)-BINAP-Ru complex in the presence of hydrogen gas. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of acetophenone using a chiral catalyst in a continuous flow reactor. The amine product is then crystallized with hydrochloric acid to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions: (-)-alpha-Methylbenzylamine, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine can be oxidized to the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or isocyanates in the presence of a base.

Major Products:

    Oxidation: Imine or nitrile derivatives.

    Reduction: Corresponding alkane.

    Substitution: Amides, ureas, or other substituted derivatives.

Scientific Research Applications

Chemistry: (-)-alpha-Methylbenzylamine, hydrochloride is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. It is also employed in the synthesis of chiral ligands and catalysts.

Biology: In biological research, this compound is used to study enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

Medicine: The compound is utilized in the pharmaceutical industry for the synthesis of chiral drugs and intermediates. Its enantiomeric purity is crucial for the development of drugs with specific stereochemical requirements.

Industry: In industrial applications, this compound is used in the production of agrochemicals, flavors, and fragrances. Its chiral properties are valuable in the synthesis of optically active compounds.

Mechanism of Action

The mechanism of action of (-)-alpha-Methylbenzylamine, hydrochloride involves its ability to act as a chiral auxiliary, influencing the stereochemistry of reactions. It interacts with molecular targets through hydrogen bonding and steric interactions, guiding the formation of enantiomerically pure products. The compound’s chiral center plays a crucial role in determining the outcome of asymmetric synthesis.

Comparison with Similar Compounds

  • ®-alpha-Methylbenzylamine
  • (S)-alpha-Methylbenzylamine
  • ®-1-Phenylethylamine
  • (S)-1-Phenylethylamine

Comparison: (-)-alpha-Methylbenzylamine, hydrochloride is unique due to its specific enantiomeric form, which imparts distinct chiral properties. Compared to its racemic or other enantiomeric counterparts, this compound offers higher enantiomeric purity and better performance in asymmetric synthesis. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

(1S)-1-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-7(9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHGSOZIZRABBU-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938208
Record name 1-Phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17279-30-0
Record name (-)-1-Phenylethylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17279-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, alpha-methyl-, hydrochloride (1:1), (alphaS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017279300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, .alpha.-methyl-, hydrochloride (1:1), (.alpha.S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-alpha-Methylbenzylamine, hydrochloride
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(-)-alpha-Methylbenzylamine, hydrochloride
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(-)-alpha-Methylbenzylamine, hydrochloride
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(-)-alpha-Methylbenzylamine, hydrochloride
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(-)-alpha-Methylbenzylamine, hydrochloride
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(-)-alpha-Methylbenzylamine, hydrochloride

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